8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound is a spirocyclic derivative of 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, featuring an ethyl group at the 8-position and a 4-fluorobenzoyl substituent at the 4-position.
Properties
IUPAC Name |
8-ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-3-5-13(18)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKRMAKYJQPODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethylenediamine Derivatives
A widely adopted method involves cyclizing ethylenediamine derivatives with carbonyl-containing intermediates. For example, N-ethyl-1,2-diaminoethane reacts with γ-butyrolactone under basic conditions to form the spirocyclic lactam intermediate. Key steps include:
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Alkylation : Ethylamine is introduced via nucleophilic substitution using ethyl bromide in the presence of potassium carbonate.
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Lactamization : Intramolecular cyclization under reflux with toluene and p-toluenesulfonic acid (PTSA) yields the 1-oxa-4,8-diazaspiro[4.5]decane framework.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Toluene | 78 | |
| Catalyst | PTSA (10 mol%) | 82 | |
| Temperature | 110°C, 12 h | 75 |
| Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| TEA | 4 | 89 | 98 |
| Pyridine | 6 | 76 | 95 |
Carboxylic Acid Group Installation at Position 3
The carboxylic acid moiety is introduced via hydrolysis of a methyl ester precursor .
Ester Hydrolysis Under Basic Conditions
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Esterification : The spirocyclic intermediate is treated with methyl chloroformate to form the methyl ester.
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Saponification : Hydrolysis with NaOH (2M) in methanol/water (4:1) at 60°C for 6 h yields the carboxylic acid.
Table 3: Hydrolysis Reaction Optimization
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 60 | 6 | 92 |
| LiOH | 50 | 8 | 88 |
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
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Spirocycle Formation : Ethylenediamine derivative + γ-butyrolactone → 1-oxa-4,8-diazaspiro[4.5]decane.
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Acylation : 4-Fluorobenzoyl chloride + spirocyclic amine → 4-(4-fluorobenzoyl) intermediate.
Overall Yield : 62% (three-step sequence).
Challenges and Mitigation Strategies
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Regioselectivity in Acylation : Competing reactions at N-4 vs. N-8 are minimized using bulky bases like TEA.
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Acid Sensitivity : The spirocyclic core degrades under strong acidic conditions; neutral pH is maintained during workup.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for cyclocondensation, reducing reaction time by 40% compared to batch processes.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its interactions with biological molecules and potential therapeutic effects.
Medicine: The compound is explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and chemical processes, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may vary depending on the application, but they generally include inhibition or activation of key biological processes.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position substituent modulates lipophilicity and steric bulk. Key analogs include:
*Calculated based on structural similarity.
Key Observations :
Benzoyl Group Modifications at the 4-Position
The benzoyl group’s substitution pattern affects electronic properties and target interactions:
Key Observations :
- Fluorine Substitution: Mono- (4-F) and di-fluorinated (2,4-F₂) benzoyl groups improve metabolic stability and electronegativity, favoring interactions with hydrophobic pockets in target proteins .
- Chlorine and Nitro Groups: Electron-withdrawing substituents like Cl and NO₂ enhance reactivity but may reduce solubility .
Core Structure Modifications
Replacement of the 1-oxa group with sulfur (1-thia) alters electronic and physical properties:
| Compound Name | Core Structure | Density (g/cm³) | Boiling Point (°C) | Key Evidence |
|---|---|---|---|---|
| Target compound | 1-Oxa | - | - | - |
| (R)-8-Benzoyl-1-thia-4,8-diazaspiro analog | 1-Thia | 1.38 | 571.5 |
Key Observations :
Physicochemical and Commercial Data
Key Observations :
- High-purity derivatives (≥95%) are typically reserved for research, emphasizing their role in early drug discovery .
Biological Activity
Chemical Structure and Properties
8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by a distinctive spirocyclic structure that includes both nitrogen and oxygen heteroatoms. Its molecular formula is , with a molecular weight of approximately 321.35 g/mol. The compound features an ethyl group at the 8-position, a fluorobenzoyl group at the 4-position, and a carboxylic acid functional group, which collectively contribute to its unique chemical properties and potential biological activities .
Research indicates that 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits significant biological activity, particularly in modulating enzyme activity and influencing biological pathways related to inflammation and other disease processes. The presence of the fluorobenzoyl group may enhance its binding affinity to specific molecular targets, making it a candidate for further pharmacological investigation .
Therapeutic Potential
The compound has been studied for its potential therapeutic effects, especially concerning anti-inflammatory properties. It has shown promise in inhibiting specific enzymes involved in inflammatory pathways, suggesting its relevance for conditions characterized by excessive inflammation .
Case Studies and Experimental Findings
Several studies have explored the biological effects of similar compounds within the diazaspiro series. For instance, compounds structurally related to 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane have demonstrated varying degrees of efficacy in preclinical models for conditions such as cystinuria and other metabolic disorders .
Table 1: Summary of Biological Activities
Comparative Analysis
The unique substitution pattern and functional groups in 8-Ethyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane enhance its reactivity compared to similar compounds. The combination of an ethyl group and a fluorobenzoyl moiety provides distinct chemical properties that may lead to unique interactions with biological targets .
Q & A
Q. How can machine learning predict novel derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
